2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate
Description
Properties
Molecular Formula |
C16H16ClNO3S2 |
|---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
2-(chloromethyl)-3-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C9H9ClNS.C7H8O3S/c1-11-7-4-2-3-5-8(7)12-9(11)6-10;1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,6H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
DKBXANNARUBTDN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=C(SC2=CC=CC=C21)CCl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The preparation of 2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate typically involves:
- Formation of the benzo[d]thiazole core with appropriate methyl substitution.
- Introduction of the chloromethyl group at the 2-position.
- Quaternization of the nitrogen at position 3 to form the benzothiazolium salt.
- Counterion exchange or direct formation of the tosylate salt.
Step 2: Introduction of the Chloromethyl Group at the 2-Position
- The 2-position chloromethyl group is introduced via chloromethylation reactions.
- Chloromethylation often uses formaldehyde and hydrochloric acid or chloromethyl methyl ether under controlled conditions.
- Alternatively, benzyl chloride derivatives can be used as chloromethylating agents.
- The reaction conditions require careful control to avoid over-chloromethylation or polymerization.
Step 3: Formation of the Benzothiazolium Salt
- The nitrogen at position 3 is quaternized by reaction with 4-methylbenzenesulfonic acid (p-toluenesulfonic acid).
- This step forms the 3-ium salt with tosylate as the counterion.
- The reaction is typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF) under reflux or room temperature depending on the reactivity.
Representative Reaction Conditions and Yields
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| 1. Formation of 3-methylbenzo[d]thiazole | Cyclization of o-aminothiophenol with methylated precursors; reflux in ethanol or acetic acid | 70-85% | Purification by recrystallization or chromatography |
| 2. Chloromethylation at 2-position | Reaction with chloromethyl methyl ether/formaldehyde-HCl; or benzyl chloride derivatives; solvent: acetonitrile or DMF; temperature: 20-60°C; time: 2-24 h | 60-75% | Requires inert atmosphere to prevent side reactions |
| 3. Quaternization with p-toluenesulfonic acid | Stirring with 4-methylbenzenesulfonic acid in acetonitrile or DMF; room temperature to reflux; 12-48 h | 65-80% | Product isolated by filtration or crystallization |
Detailed Experimental Findings
- In a typical synthesis, 3-methylbenzo[d]thiazole is dissolved in acetonitrile, and chloromethylation is performed by adding chloromethyl methyl ether with catalytic acid under controlled temperature to yield 2-(chloromethyl)-3-methylbenzo[d]thiazole intermediate.
- Subsequent addition of 4-methylbenzenesulfonic acid leads to the formation of the benzothiazolium salt, precipitating out of solution or isolated by solvent evaporation.
- Purification is achieved via recrystallization from ethanol or by silica gel chromatography if necessary.
- Characterization by ^1H NMR confirms the presence of chloromethyl protons (~5.4 ppm, singlet), methyl group on the thiazole (~2.3 ppm, singlet), and aromatic protons consistent with the benzothiazole and tosylate moieties.
- Mass spectrometry confirms the molecular ion corresponding to the quaternary salt.
Comparative Analysis with Related Compounds
| Compound | Chloromethylation Method | Quaternization Agent | Solvent | Yield Range | Purification |
|---|---|---|---|---|---|
| This compound | Chloromethyl methyl ether or benzyl chloride derivatives | 4-methylbenzenesulfonic acid | Acetonitrile, DMF | 60-80% overall | Recrystallization, chromatography |
| 3-Ethyl-2-methylbenzothiazolium tosylate (related) | Alkylation with ethyl halides | p-Toluenesulfonic acid | Similar solvents | 65-85% | Similar methods |
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted products.
Oxidation and Reduction: The benzothiazolium ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The compound can also undergo condensation reactions with aldehydes and ketones to form Schiff bases and other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as ethanol or acetonitrile, often under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substituted Benzothiazoles: Resulting from nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction conditions applied.
Condensation Products: Such as Schiff bases formed through condensation reactions.
Scientific Research Applications
2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
DNA Intercalation: It may intercalate into DNA, disrupting the replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell damage.
Comparison with Similar Compounds
Structural Comparisons
Key Observations :
- The chloromethyl group in the target compound distinguishes it from analogs with non-reactive substituents (e.g., methylthio in ), enabling nucleophilic substitution reactions.
- Compared to iodide salts (e.g., ), the tosylate counterion improves solubility in organic solvents, which is critical for crystallization and synthetic applications.
Physicochemical Properties
Thermal Stability : Tosylate salts generally exhibit higher thermal stability compared to iodide counterparts due to stronger ionic interactions .
Biological Activity
2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate (CAS No. 37859-49-7) is a compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C16H16ClNO3S2
- Molecular Weight : 369.88 g/mol
- Structure : The compound features a thiazole ring, which is known for its biological significance, especially in drug development.
The biological activity of this compound is primarily attributed to its interaction with enzymatic pathways and cellular mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit tyrosinase, an enzyme crucial in melanin production. This inhibition is significant for treating hyperpigmentation disorders.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, contributing to its protective effects against oxidative stress in cells.
Tyrosinase Inhibition
Recent research indicates that analogs related to this compound have demonstrated potent inhibitory effects on mushroom tyrosinase:
- IC50 Values : Analog compounds showed IC50 values significantly lower than that of kojic acid, a well-known tyrosinase inhibitor. For instance, one analog exhibited an IC50 value of 1.12 µM, indicating it is approximately 22 times more effective than kojic acid in inhibiting tyrosinase activity .
Cytotoxicity Studies
Cytotoxicity assays conducted on B16F10 murine melanoma cells revealed:
- Non-Cytotoxic Concentrations : Compounds related to this thiazolium derivative did not exhibit cytotoxicity at concentrations ≤20 µM after 48 and 72 hours of treatment . This suggests a favorable safety profile for potential therapeutic applications.
Study on Melanin Production
A study evaluated the effect of various derivatives on melanin production in B16F10 cells:
- Results : The tested compounds significantly reduced melanin content in a concentration-dependent manner, confirming their potential as anti-hyperpigmentation agents .
Antioxidant Efficacy
Another investigation assessed the antioxidant capacity of these compounds:
- Findings : Several analogs demonstrated antioxidant activities comparable to established antioxidants, suggesting their utility in formulations aimed at reducing oxidative damage .
Data Table: Biological Activity Summary
| Activity Type | Compound/Analog | IC50 (µM) | Notes |
|---|---|---|---|
| Tyrosinase Inhibition | Analog 3 | 1.12 | 22x more effective than kojic acid |
| Cytotoxicity (B16F10 Cells) | Analog 1 | >20 | Non-cytotoxic at ≤20 µM |
| Antioxidant Activity | Various | - | Comparable to established antioxidants |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
